

# A Comparative Guide to AKT Inhibitors: Afuresertib vs. Capivasertib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3] **Afuresertib** and Capivasertib are two prominent orally bioavailable pan-AKT inhibitors that have been extensively investigated for their anti-cancer properties.[4][5][6] This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these targeted therapies.

### **Mechanism of Action**

Both **Afuresertib** and Capivasertib are ATP-competitive inhibitors of all three AKT isoforms (AKT1, AKT2, and AKT3), albeit with differing potencies.[4][5][6] By binding to the ATP-binding pocket of AKT, they prevent its phosphorylation and activation, thereby inhibiting downstream signaling and leading to decreased cell proliferation and increased apoptosis.[1][2][7]

**Afuresertib** (GSK2110183) is a potent inhibitor of AKT1, AKT2, and AKT3 with Ki values of 0.08 nM, 2 nM, and 2.6 nM, respectively.[4] It has demonstrated concentration-dependent effects on the phosphorylation of multiple AKT substrates, including GSK3b, PRAS40, FOXO, and Caspase 9.[4]



Capivasertib (AZD5363) is also a highly potent pan-AKT kinase inhibitor with similar activity against all three AKT isoforms.[5] It effectively down-regulates the phosphorylation of downstream substrates like GSK3β and PRAS40 in various cancer cell lines.[5]

### **Preclinical Efficacy**

The preclinical activity of both inhibitors has been evaluated in a range of cancer cell lines and xenograft models.

**Afuresertib** has shown sensitivity in 65% of hematological cell lines (EC50 < 1  $\mu$ M) and 21% of solid tumor cell lines (EC50 < 1  $\mu$ M).[4] In mouse xenograft models of various human tumors, oral administration of **Afuresertib** resulted in dose-dependent growth delays.[8]

Capivasertib has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies in preclinical models of breast, prostate, and ovarian cancers. [2][9] Its efficacy is particularly noted in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.[5][9] Preclinical studies have also suggested a synergistic effect when combined with endocrine therapies like fulvestrant.[10]

### **Clinical Efficacy and Safety**

The clinical development of Capivasertib is more advanced than that of **Afuresertib**, with Capivasertib having received FDA approval for specific indications.

### **Afuresertib Clinical Trials**

A Phase 1 study in patients with advanced hematologic malignancies established a maximum tolerated dose (MTD) of 125 mg per day.[8][11] In this study, three multiple myeloma patients achieved partial responses, and three others had minimal responses.[8][11] The most common adverse events were nausea, diarrhea, and dyspepsia.[8][11]

In a Phase 1b study for HR+/HER2- breast cancer, **Afuresertib** in combination with fulvestrant showed promising efficacy.[12] The confirmed overall response rate (ORR) was 30% in the total population and 45.4% in patients with PIK3CA/AKT1/PTEN alterations.[12] The median progression-free survival (PFS) was 7.3 months for both groups.[12] The combination was well-tolerated with no serious adverse events reported.[12]



However, a Phase 2 trial of **Afuresertib** with paclitaxel in platinum-resistant ovarian cancer failed to meet its primary endpoint of significantly improving progression-free survival in the overall population.[13] A subgroup of patients with phosphor-AKT positive tumors did show a significant improvement in PFS (5.4 months vs. 2.9 months).[13]

### **Capivasertib Clinical Trials**

Capivasertib has undergone extensive clinical evaluation, particularly in breast cancer. The Phase III CAPItello-291 trial was a landmark study evaluating Capivasertib in combination with fulvestrant for patients with HR-positive, HER2-negative advanced breast cancer who had progressed on or after endocrine therapy.[14][15] The trial met its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in PFS in both the overall population and in a prespecified biomarker subgroup with PIK3CA, AKT1, or PTEN alterations.[14][15]

In the overall population of the CAPItello-291 study, the median PFS was 7.2 months with Capivasertib-fulvestrant versus 3.6 months with placebo-fulvestrant.[15] In the AKT pathway-altered population, the median PFS was 7.3 months versus 3.1 months, respectively.[15] Based on these results, Capivasertib (brand name Truqap) in combination with fulvestrant was granted FDA approval for this patient population.[16][17]

The most common grade ≥3 adverse events with Capivasertib include hyperglycemia, diarrhea, and maculopapular rash.[5][18]

### **Data Presentation**

Table 1: In Vitro Potency of Afuresertib and Capivasertib



| Inhibitor           | Target  | Ki (nM)                                           | EC50 (nM) | Reference |
|---------------------|---------|---------------------------------------------------|-----------|-----------|
| Afuresertib         | AKT1    | 0.08                                              | -         | [4]       |
| AKT2                | 2       | -                                                 | [4]       |           |
| AKT3                | 2.6     | -                                                 | [4]       | _         |
| E17K AKT1<br>mutant | -       | 0.2                                               | [4]       | -         |
| Capivasertib        | Pan-AKT | Similar activity<br>against all three<br>isoforms | -         | [5]       |

Table 2: Clinical Efficacy of Afuresertib in Combination with Fulvestrant in HR+/HER2- Breast Cancer (Phase Ib)

| Patient Population          | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) | Reference |
|-----------------------------|--------------------------------|----------------------------------------------|-----------|
| Total Population            | 30%                            | 7.3 months                                   | [12]      |
| PIK3CA/AKT1/PTEN<br>Altered | 45.4%                          | 7.3 months                                   | [12]      |

# Table 3: Clinical Efficacy of Capivasertib in Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer (CAPItello-291, Phase III)



| Patient Population  | Median<br>Progression-Free<br>Survival (PFS)             | Hazard Ratio (HR) | Reference |
|---------------------|----------------------------------------------------------|-------------------|-----------|
| Overall Population  | 7.2 months<br>(Capivasertib) vs. 3.6<br>months (Placebo) | 0.60              | [15]      |
| AKT Pathway-Altered | 7.3 months<br>(Capivasertib) vs. 3.1<br>months (Placebo) | 0.50              | [15]      |

## Experimental Protocols Afuresertib In Vitro Kinase Assay

The inhibitory activity of **Afuresertib** against AKT isoforms was determined using a filter binding assay. The enzyme and inhibitor were pre-incubated for one hour, followed by the addition of a GSKα peptide substrate and [y33P] ATP. The reaction was terminated after two hours, and the radiolabeled peptide product was captured on a phosphocellulose filter plate for quantification.[4]

### Capivasertib Clinical Trial (CAPItello-291)

This was a global, double-blind, randomized, placebo-controlled Phase III trial that enrolled 708 adult patients with HR-positive, HER2-low or negative, locally advanced or metastatic breast cancer.[14] Patients were randomized to receive either Capivasertib (400 mg twice daily, 4 days on/3 days off) or placebo, in combination with fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, then every 28 days).[19] The dual primary endpoints were investigator-assessed PFS in the overall population and in a subgroup of patients with tumors harboring qualifying alterations in PIK3CA, AKT1, or PTEN genes.[14]

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Afuresertib used for? [synapse.patsnap.com]
- 2. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. "The emerging role of capivasertib in breast cancer" PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. Facebook [cancer.gov]



- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validate User [ashpublications.org]
- 12. 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results [prnewswire.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 15. esmo.org [esmo.org]
- 16. onclive.com [onclive.com]
- 17. oncodaily.com [oncodaily.com]
- 18. researchgate.net [researchgate.net]
- 19. medpagetoday.com [medpagetoday.com]
- To cite this document: BenchChem. [A Comparative Guide to AKT Inhibitors: Afuresertib vs. Capivasertib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139415#comparing-afuresertib-and-capivasertib-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com